1-(Hydroxymethyl)-3-phenylpyrazole-4-carbaldehyde
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Overview
Description
1-(Hydroxymethyl)-3-phenylpyrazole-4-carbaldehyde is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a hydroxymethyl group at position 1, a phenyl group at position 3, and an aldehyde group at position 4
Preparation Methods
The synthesis of 1-(Hydroxymethyl)-3-phenylpyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-phenylpyrazole with formaldehyde under acidic conditions to introduce the hydroxymethyl group at position 1. The aldehyde group at position 4 can be introduced through formylation reactions using reagents such as Vilsmeier-Haack reagent or by oxidation of the corresponding alcohol.
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions typically include controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
1-(Hydroxymethyl)-3-phenylpyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Hydroxymethyl)-3-phenylpyrazole-4-carbaldehyde has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 1-(Hydroxymethyl)-3-phenylpyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxymethyl and aldehyde groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The phenyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(Hydroxymethyl)-3-phenylpyrazole-4-carbaldehyde can be compared with other similar compounds, such as:
1-(Hydroxymethyl)-3-methylpyrazole-4-carbaldehyde: Similar structure but with a methyl group instead of a phenyl group.
1-(Hydroxymethyl)-3-phenylpyrazole-5-carbaldehyde: Similar structure but with the aldehyde group at position 5 instead of position 4.
3-Phenylpyrazole-4-carbaldehyde: Lacks the hydroxymethyl group at position 1.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(hydroxymethyl)-3-phenylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-7-10-6-13(8-15)12-11(10)9-4-2-1-3-5-9/h1-7,15H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPLJHGZEQCPJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=O)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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